(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 929380-28-9
VCID: VC6956822
InChI: InChI=1S/C20H15ClO6/c1-11(22)8-25-15-2-3-16-17(7-15)27-18(19(16)23)6-12-4-14(21)5-13-9-24-10-26-20(12)13/h2-7H,8-10H2,1H3/b18-6-
SMILES: CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Molecular Formula: C20H15ClO6
Molecular Weight: 386.78

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

CAS No.: 929380-28-9

Cat. No.: VC6956822

Molecular Formula: C20H15ClO6

Molecular Weight: 386.78

* For research use only. Not for human or veterinary use.

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one - 929380-28-9

Specification

CAS No. 929380-28-9
Molecular Formula C20H15ClO6
Molecular Weight 386.78
IUPAC Name (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Standard InChI InChI=1S/C20H15ClO6/c1-11(22)8-25-15-2-3-16-17(7-15)27-18(19(16)23)6-12-4-14(21)5-13-9-24-10-26-20(12)13/h2-7H,8-10H2,1H3/b18-6-
Standard InChI Key YBBJVGPGGNQONG-FXBPXSCXSA-N
SMILES CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2

Introduction

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions that integrate benzofuran and dioxin derivatives. The key steps include:

  • Formation of the Benzofuran Backbone:

    • Starting materials such as o-hydroxyacetophenone undergo cyclization with chloroacetone.

  • Incorporation of the Benzo[d]dioxin Moiety:

    • Functionalization with dioxin derivatives is achieved through electrophilic substitution.

  • Introduction of the Oxopropoxy Group:

    • The oxopropoxy group is introduced via esterification or alkylation reactions.

Reaction Conditions:
The efficiency of synthesis depends on factors like solvent choice, temperature regulation, and catalyst selection. Further optimization can enhance yield and purity.

Biological Potential

**Pharmacological Relevance:**

The compound's unique structure suggests potential interactions with biological targets such as enzymes or receptors. Notably:

  • Chloro Substituent: Enhances lipophilicity and membrane permeability.

  • Benzofuran Core: Known for diverse biological activities, including anti-inflammatory and anticancer properties.

  • Benzo[d]dioxin Ring: May contribute to binding specificity with molecular targets.

**Potential Applications:**

Preliminary studies indicate that compounds in this class may modulate:

  • Voltage-gated sodium channels (critical for neuronal and muscular function).

  • Cyclooxygenase enzymes (COX), suggesting anti-inflammatory potential .

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